molecular formula C16H14O B14432138 Methanone, phenyl[2-(2-propenyl)phenyl]- CAS No. 76385-35-8

Methanone, phenyl[2-(2-propenyl)phenyl]-

Cat. No.: B14432138
CAS No.: 76385-35-8
M. Wt: 222.28 g/mol
InChI Key: HYTXMZZSNAJVGC-UHFFFAOYSA-N
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Description

Methanone, phenyl[2-(2-propenyl)phenyl]- (CAS: Not explicitly listed; referenced as "Methanone, phenyl[2-(2-propenyl)phenyl]" in ) is a benzophenone derivative featuring a phenyl group attached to a ketone and a second phenyl ring substituted with a 2-propenyl (allyl) group at the ortho position. This compound is structurally characterized by its conjugated aromatic system and the reactive allyl substituent, which may enhance its utility in organic synthesis, polymer chemistry, or photochemical applications.

Properties

CAS No.

76385-35-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

phenyl-(2-prop-2-enylphenyl)methanone

InChI

InChI=1S/C16H14O/c1-2-8-13-9-6-7-12-15(13)16(17)14-10-4-3-5-11-14/h2-7,9-12H,1,8H2

InChI Key

HYTXMZZSNAJVGC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl[2-(2-propenyl)phenyl]- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product .

Industrial Production Methods

On an industrial scale, the production of methanone, phenyl[2-(2-propenyl)phenyl]- may involve the catalytic isomerization of phenyl propylene oxide or the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[2-(2-propenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methanone, phenyl[2-(2-propenyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methanone, phenyl[2-(2-propenyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

a) Phenyl[2-(trifluoromethyl)phenyl]methanone (CAS: 727-99-1)
  • Structure : Substitutes the allyl group with a trifluoromethyl (-CF₃) group at the ortho position.
  • Properties: Molecular Weight: 264.21 g/mol (vs. ~224.26 g/mol for the allyl-substituted compound). Melting Point: Not explicitly listed, but similar trifluoromethyl-substituted methanones exhibit high thermal stability due to strong C-F bonds. Applications: Used in materials science for UV-resistant coatings and pharmaceuticals due to its electron-withdrawing CF₃ group .
  • Key Difference : The CF₃ group increases hydrophobicity and chemical inertness compared to the allyl group, which may participate in radical or addition reactions.
b) (2-Methylphenyl)phenylmethanone (o-Methylbenzophenone, CAS: 131-58-8)
  • Structure : Features a methyl (-CH₃) group instead of the allyl substituent.
  • Properties :
    • Molecular Weight : 196.24 g/mol.
    • Melting Point : ~34–36°C (lower than expected for the allyl-substituted compound due to reduced steric hindrance).
    • Applications : Intermediate in fragrance synthesis and photoinitiators .
  • Key Difference : The methyl group lacks the π-bond reactivity of the allyl substituent, limiting its use in polymerization or cycloaddition reactions.

Heterocyclic Methanone Derivatives

a) (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 74)
  • Structure : Combines an imidazo-pyridazine heterocycle with a trifluoromethylphenyl-piperidine moiety.
  • Properties: HPLC Purity: 99.6% (indicative of high synthetic efficiency). Applications: Nonretinoid antagonists targeting retinol-binding proteins, highlighting biological activity absent in the allyl-substituted compound .
  • Key Difference : The heterocyclic core enables specific receptor interactions, unlike the simpler aromatic system of the target compound.
b) {2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}(phenyl)methanone
  • Structure : Contains a quinazoline heterocycle with bromine and phenyl substituents.
  • Properties: Molecular Weight: 480.36 g/mol. Applications: Potential kinase inhibitors in medicinal chemistry .
  • Key Difference : The bromine atom and quinazoline ring confer distinct electronic properties and bioactivity compared to the allyl-substituted compound.
a) Allyl vs. Methoxy Substitutions
  • Example: {2-[1-(1H-Benzotriazol-1-yl)ethoxy]phenyl}(phenyl)methanone (9a, ) Structure: Benzotriazole-alkoxy substituent. Properties: Melting point = 79–80°C; synthesized via nucleophilic substitution. Applications: Photolabile protecting groups in organic synthesis.
  • Comparison : The allyl group in the target compound may enable thiol-ene click chemistry or Diels-Alder reactions, whereas methoxy/alkoxy groups are typically inert or participate in hydrogen bonding .
b) Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl () vs. Allyl (Target Compound): The CF₃ group withdraws electrons, stabilizing the ketone and reducing nucleophilic attack.

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